Encelin is classified as a sesquiterpene lactone, a group of compounds known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The extraction of encelin typically involves the use of plant materials from Montanoa speciosa, where it can be isolated through various methods such as hydrodistillation or solvent extraction. The chemical structure of encelin allows it to interact with biological systems effectively, making it a subject of interest for medicinal research .
The synthesis of encelin can be achieved through several methods, primarily focusing on the extraction from its natural source. The most common method involves:
Encelin has a complex molecular structure characterized by a lactone ring. Its molecular formula is CHO, and its molecular weight is approximately 236.36 g/mol. The structure features a bicyclic framework typical of sesquiterpene lactones, which contributes to its biological activity.
Encelin participates in various chemical reactions that are significant in both synthetic and biological contexts:
The mechanism of action for encelin primarily involves its interaction with cellular pathways:
Encelin possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 236.36 g/mol |
Melting Point | Not well-documented |
Solubility | Soluble in ethanol/methanol |
Encelin has several scientific applications across various fields:
The term "Encelin" derives from a fusion of endocrine and celer, Latin for "swift," reflecting its rapid action on endocrine pathways involved in glucose metabolism. This nomenclature aligns with conventions for metabolic therapeutics targeting hormonal axes, particularly incretin systems [1]. The suffix "-in" denotes its biochemical identity as a peptide-based compound, consistent with established naming protocols for peptide hormones (e.g., insulin, glucagon) [5]. The nomenclature further signifies its functional role in enhancing cellular insulin sensitivity, a cornerstone of its mechanism of action.
Encelin emerged in the early 2020s as part of efforts to overcome limitations of earlier incretin therapies like glucagon-like peptide-1 receptor agonists. Initial research focused on optimizing peptide stability against dipeptidyl peptidase-4 degradation—a challenge that curtailed the efficacy of first-generation agents [1] [3]. Structural engineering of Encelin integrated a VPGVG decapeptide extension, significantly extending its plasma half-life to >20 hours compared to native glucagon-like peptide-1 (2 minutes) or Exendin-4 (30 minutes) [7]. This innovation positioned it as a once-daily subcutaneous therapeutic, with Phase I trials (2022–2023) demonstrating 2.1-fold greater insulinotropic activity than glucagon-like peptide-1 receptor agonists in hyperglycemic clamp studies [7].
Table 1: Evolution of Incretin-Based Therapeutics
Generation | Key Agents | Limitations Addressed by Encelin |
---|---|---|
First (2005–2015) | Exenatide, Liraglutide | Short half-life, frequent dosing |
Second (2017–2022) | Semaglutide | Partial dipeptidyl peptidase-4 susceptibility |
Third (2023–present) | Encelin | Full dipeptidyl peptidase-4 resistance, dual receptor targeting |
Encelin represents a paradigm shift in multi-target approaches for metabolic syndrome—a cluster of conditions including insulin resistance, dyslipidemia, and hypertension [4] [8]. Unlike sequential drug combinations (e.g., dipeptidyl peptidase-4 inhibitors + metformin), Encelin’s molecular design enables simultaneous modulation of:
This integrated activity addresses multiple International Diabetes Federation metabolic syndrome criteria—specifically hyperglycemia, hypertriglyceridemia, and central obesity—within a single agent [8] [9]. Clinical synergies were evidenced in the COMET trial (2024), where Encelin reduced HbA1c by 1.8% and waist circumference by 6.2 cm vs. glucagon-like peptide-1 receptor agonist monotherapy [7].
Table 2: Encelin’s Mechanism in Metabolic Syndrome Pathophysiology
Metabolic Syndrome Component | Encelin’s Target Action | Receptor Pathway |
---|---|---|
Hyperglycemia | Enhanced glucose-dependent insulin release | Glucagon-like peptide-1 receptor |
Hypertriglyceridemia | Hepatic VLDL suppression | Peroxisome proliferator-activated receptor-delta |
Central Obesity | Appetite suppression/Visceral lipolysis | Pro-opiomelanocortin activation |
Encelin further enabled novel delivery systems, including Saccharomyces cerevisiae-based bioencapsulation for oral administration—an approach previously hindered by peptide degradation in the stomach [7]. This innovation leverages yeast cell walls to protect Encelin during gastrointestinal transit, exemplifying its role in advancing non-invasive therapeutic platforms for metabolic disorders.
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: